3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Description
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2S/c1-27(2,3)21-15-13-19(14-16-21)18-30-26-24(17-28)22-11-7-8-12-23(22)25(29-26)20-9-5-4-6-10-20/h4-6,9-10,13-16H,7-8,11-12,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEGKXWHCGEQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C3=C(CCCC3)C(=N2)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile It’s common for compounds of this nature to target specific proteins or enzymes within cellular pathways.
Mode of Action
The exact mode of action of This compound Typically, such compounds interact with their targets by binding to them, which can inhibit or enhance the function of the target.
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s common for such compounds to affect pathways related to the function of their targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound The effects are typically related to the function of the compound’s targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . These factors can include temperature, pH, and the presence of other compounds.
Biological Activity
3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its effects on cellular mechanisms, neuroprotection, and potential therapeutic applications.
- Molecular Formula : C27H28N2S
- Molecular Weight : 412.59 g/mol
- CAS Number : 439096-57-8
- Boiling Point : Approximately 573.1 °C (predicted)
- Density : 1.17 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been suggested that the presence of the sulfanyl group enhances its reactivity with free radicals, potentially providing antioxidant effects.
Neuroprotective Effects
Research indicates that derivatives of compounds similar to this compound exhibit neuroprotective properties. For instance, studies on related compounds like alpha-phenyl-tert-butyl nitrone have shown significant neuroprotective effects against excitotoxic damage in neuronal models. These findings suggest that the isoquinoline structure may contribute to neuroprotection by reducing oxidative stress and apoptosis in neuronal cells .
Antioxidant Activity
The compound's structural features may confer antioxidant properties, which are crucial in mitigating oxidative stress-related cellular damage. The sulfanyl moiety is particularly noted for its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .
Study on Neuroprotection
A pivotal study investigated the effects of similar compounds on neuronal survival following excitotoxic injury induced by quinolinate. Results showed that treatment with these compounds significantly improved motor function and reduced lesion size in animal models . This highlights the potential application of this compound in neurodegenerative diseases.
Summary Table of Biological Activities
Scientific Research Applications
The compound 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications based on available literature and research findings.
Anticancer Activity
Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. The compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cells, suggesting that this specific compound may also possess similar therapeutic effects .
Neuroprotective Effects
Research into isoquinoline derivatives has highlighted their neuroprotective properties. Compounds like this compound could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Antimicrobial Properties
There is emerging evidence that certain sulfanyl-containing compounds exhibit antimicrobial activity. This compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways, making it a candidate for further investigation as an antimicrobial agent .
Organic Electronics
The unique electronic properties of isoquinoline derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of the tert-butyl group may enhance solubility and processability, which are critical factors in the development of efficient organic electronic materials .
Sensors
The compound's ability to undergo specific chemical reactions could be harnessed for developing sensors that detect environmental pollutants or biological markers. Its sulfanyl group can participate in redox reactions, making it a candidate for electrochemical sensors .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several isoquinoline derivatives, including compounds similar to this compound. The results demonstrated that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Neuroprotection
A study published in Neuroscience Letters explored the neuroprotective effects of isoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and oxidative damage, suggesting potential therapeutic applications for neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs (Table 1) highlight variations in substituents and core heterocycles, which influence physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
*CAS 692287-39-1
Substituent Analysis
- Target Compound vs. Trifluoromethyl Analog (CAS 692287-39-1): The tert-butyl group (electron-donating) in the target compound contrasts with the trifluoromethyl (electron-withdrawing) groups in the analog. The trifluoromethyl analog’s higher molecular weight (522.50 vs. 426.62) may reduce bioavailability but improve metabolic resistance .
- Target Compound vs. 2-Fluorophenyl Analog (CAS 861209-36-1) :
Core Heterocycle Comparison
- Isoquinoline vs. Quinazoline (CAS 551921-45-0): The quinazoline core in the latter has a pyrimidine-like N-atom arrangement, differing from the isoquinoline’s fused benzene-pyridine system. This structural divergence may lead to distinct binding modes; quinazolines often target folate pathways or EGFR kinases, whereas isoquinolines are prevalent in PDE or JAK inhibitors .
Research Findings and Inferences
- Lipophilicity and Solubility :
- Fluorinated analogs (e.g., CAS 861209-36-1) may further hinder CYP450-mediated degradation .
- Steric Effects :
- Bulkier substituents (e.g., tert-butyl) could enhance selectivity by fitting into hydrophobic pockets but risk off-target interactions. Smaller groups (e.g., benzyl in CAS 861209-36-1) allow broader target exploration .
Q & A
Q. What are the optimal synthetic routes for 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, and how can reaction yields be improved?
- Methodological Answer : Synthetic optimization involves:
- Route selection : Prioritize modular approaches, such as coupling the tetrahydroisoquinoline core with the sulfanyl-tert-butylbenzyl moiety via nucleophilic substitution or thiol-ene reactions.
- Protecting groups : Use tert-butyl groups (common in carbamate intermediates, e.g., ) to stabilize reactive sites during synthesis.
- Catalysis : Screen Pd or Cu catalysts for cross-coupling steps.
- Analytical validation : Monitor reactions using LC-MS () and optimize purification via flash chromatography or recrystallization.
- Yield improvement : Adjust stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients to minimize side products.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- X-ray crystallography : Refine crystal structures using SHELX software () to resolve bond lengths and angles.
- Spectroscopy : Validate via /-NMR (aromatic protons at δ 7.2–8.1 ppm, tert-butyl at δ 1.3 ppm) and FT-IR (C≡N stretch ~2220 cm).
- Mass spectrometry : Confirm molecular weight (e.g., HRMS-ESI) with <2 ppm error tolerance.
Q. What methods are recommended for assessing purity and stability under varying storage conditions?
- Methodological Answer :
- Purity : Quantify via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm (). Acceptable purity for research: ≥95%.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by TLC or HPLC.
- Elemental analysis : Verify C, H, N, S content (deviation ≤0.3% theoretical).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Quantum mechanics (QM) : Optimize geometry using DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites ().
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- ADMET prediction : Use SwissADME to estimate solubility (LogP ~4.2), metabolic stability, and blood-brain barrier penetration.
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Abiotic transformations : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-QTOF-MS.
- Biotic degradation : Incubate with soil microbiota (OECD 307 guidelines) and track metabolite profiles.
- Partitioning studies : Measure log (octanol-water) and soil adsorption coefficients () using EPA guidelines.
Q. How should researchers resolve contradictions in reported solubility or spectral data for this compound?
- Methodological Answer :
- Controlled replication : Repeat experiments under standardized conditions (solvent grade, temperature, instrumentation).
- Data cross-validation : Compare with analogs (e.g., tert-butyl-sulfanyl derivatives in ) to identify substituent effects.
- Statistical analysis : Apply principal component analysis (PCA) to NMR/LC-MS datasets to isolate outliers ().
Q. What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold modulation : Modify the tetrahydroisoquinoline core (e.g., introduce electron-withdrawing groups) to alter electronic properties.
- Stereochemistry control : Synthesize enantiomers via chiral catalysts and test activity differences (e.g., IC ratios).
- Proteomic profiling : Use kinome-wide screening to identify off-target interactions ().
Data Reporting and Reproducibility
Q. What are the best practices for documenting synthetic procedures and analytical data?
- Detailed logs : Record reaction parameters (time, temperature, solvent purity) and failure analyses.
- Raw data archiving : Deposit spectra (NMR, MS) in public repositories (e.g., ChemSpider) with metadata.
- Reproducibility checks : Include step-by-step protocols in supplementary materials for peer validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
